molecular formula C13H15N3O2 B11380895 2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11380895
M. Wt: 245.28 g/mol
InChI Key: CIPRIGBNRWDFRB-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features a methyl group attached to the nitrogen atom of the amide group and a methylphenyl group attached to the oxadiazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a methylphenyl halide reacts with the oxadiazole ring in the presence of a Lewis acid catalyst.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the oxadiazole derivative with a suitable amine, such as 2-methylpropanamide, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

    Oxidation: Products may include hydroxylated or carboxylated derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylphenyl group may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-methyl-N-[4-(4-methylphenyl)-1,2,5-thiadiazol-3-yl]propanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes the compound particularly interesting for applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C13H15N3O2/c1-8(2)13(17)14-12-11(15-18-16-12)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,14,16,17)

InChI Key

CIPRIGBNRWDFRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)C

Origin of Product

United States

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